1-(2-Chloropyrimidin-5-YL)ethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloropyrimidin-5-YL)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-chloropyrimidine with acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyrimidin-5-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Scientific Research Applications
1-(2-Chloropyrimidin-5-YL)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloropyrimidin-5-YL)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity but lacking the ethanone group.
1-(2-Bromopyrimidin-5-YL)ethanone: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
1-(2-Fluoropyrimidin-5-YL)ethanone:
Uniqueness: 1-(2-Chloropyrimidin-5-YL)ethanone is unique due to its specific combination of a chloropyrimidine ring and an ethanone group, which provides distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
1-(2-chloropyrimidin-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISVHIVILJZRDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547453 | |
Record name | 1-(2-Chloropyrimidin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110100-00-0 | |
Record name | 1-(2-Chloropyrimidin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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